molecular formula C18H16ClN5O B11195014 5-[(4-chlorophenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

5-[(4-chlorophenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B11195014
M. Wt: 353.8 g/mol
InChI Key: WNTVDTFNKSGJRK-UHFFFAOYSA-N
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Description

5-(4-chloroanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural framework, which includes a pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine core, substituted with a 4-chloroanilino group and a cyanide group. The presence of these functional groups imparts significant biological activity, making it a potential candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloroanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-chloroanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research .

Scientific Research Applications

5-(4-chloroanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chloroanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and inflammation . Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chloroanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide: shares structural similarities with other triazolo[4,3-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of 5-(4-chloroanilino)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridin-6-yl cyanide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the 4-chloroanilino group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C18H16ClN5O

Molecular Weight

353.8 g/mol

IUPAC Name

7-(4-chloroanilino)-11,11-dimethyl-12-oxa-3,4,6-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraene-8-carbonitrile

InChI

InChI=1S/C18H16ClN5O/c1-18(2)7-13-14(8-20)16(22-12-5-3-11(19)4-6-12)24-10-21-23-17(24)15(13)9-25-18/h3-6,10,22H,7,9H2,1-2H3

InChI Key

WNTVDTFNKSGJRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C3=NN=CN3C(=C2C#N)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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